molecular formula C10H10BrNO3 B13160011 (2S)-2-[(4-bromobenzoyl)amino]propanoic acid

(2S)-2-[(4-bromobenzoyl)amino]propanoic acid

Cat. No.: B13160011
M. Wt: 272.09 g/mol
InChI Key: MBQZBHPQRGQAJR-LURJTMIESA-N
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Description

(2S)-2-[(4-bromophenyl)formamido]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a bromophenyl group attached to the alpha carbon of the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-bromophenyl)formamido]propanoic acid typically involves the following steps:

    Formylation: The formylation of 4-bromoaniline to produce 4-bromobenzaldehyde.

    Amidation: The reaction of 4-bromobenzaldehyde with an amino acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of (2S)-2-[(4-bromophenyl)formamido]propanoic acid may involve large-scale bromination and formylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-bromophenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenol derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Bromophenol derivatives.

    Reduction: Amino acid derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2S)-2-[(4-bromophenyl)formamido]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-bromophenyl)formamido]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the formamido group can participate in hydrogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(4-chlorophenyl)formamido]propanoic acid: Similar structure with a chlorine atom instead of bromine.

    (2S)-2-[(4-fluorophenyl)formamido]propanoic acid: Contains a fluorine atom in place of bromine.

    (2S)-2-[(4-iodophenyl)formamido]propanoic acid: Features an iodine atom instead of bromine.

Uniqueness

(2S)-2-[(4-bromophenyl)formamido]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s larger atomic size and different electronic properties compared to chlorine, fluorine, and iodine can result in distinct chemical behavior and biological activity.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

(2S)-2-[(4-bromobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15)/t6-/m0/s1

InChI Key

MBQZBHPQRGQAJR-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

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